1-(4-Methylpiperazin-1-yl)propan-2-amine
CAS No.: 54151-53-0
Cat. No.: VC7808597
Molecular Formula: C8H19N3
Molecular Weight: 157.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54151-53-0 |
---|---|
Molecular Formula | C8H19N3 |
Molecular Weight | 157.26 g/mol |
IUPAC Name | 1-(4-methylpiperazin-1-yl)propan-2-amine |
Standard InChI | InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3 |
Standard InChI Key | MWCFQIQMAIQSCI-UHFFFAOYSA-N |
SMILES | CC(CN1CCN(CC1)C)N |
Canonical SMILES | CC(CN1CCN(CC1)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 1-(4-methylpiperazin-1-yl)propan-2-amine is C₈H₁₉N₃, with a molecular weight of 157.26 g/mol . Its structure comprises a piperazine ring substituted with a methyl group at the 4-position and a propan-2-amine group attached to one nitrogen atom (Figure 1). The stereochemistry of the compound is significant, with the (2R)-enantiomer being a focus of recent studies .
Key structural features:
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Piperazine ring: Facilitates hydrogen bonding and hydrophobic interactions with biological targets.
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Methyl group: Enhances lipophilicity, influencing blood-brain barrier permeability.
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Propan-2-amine: Provides a reactive site for derivatization and salt formation.
Spectral Data
Analytical characterization via NMR and mass spectrometry confirms its structure:
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¹H-NMR (CDCl₃): δ 2.3–2.5 ppm (N–CH₃), δ 2.6–3.5 ppm (piperazine protons), δ 3.6–3.8 ppm (–CH₂NH₂) .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The compound is typically synthesized via reductive amination or nucleophilic substitution:
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Reductive amination: 4-Methylpiperazine reacts with acetone in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol .
Yield: 70–85% after purification via column chromatography .
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Nucleophilic substitution: 2-Bromopropan-2-amine reacts with 4-methylpiperazine in acetonitrile under reflux.
Industrial Production
Scalable methods employ continuous flow reactors to enhance efficiency:
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Temperature: 60–80°C
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Catalysts: Palladium or nickel for hydrogenation steps.
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Purification: High-performance liquid chromatography (HPLC) achieves >98% purity.
Biological Activity
Antitumor Effects
Derivatives of this compound demonstrate potent antiproliferative activity against cancer cell lines (Table 1) :
Compound | Cell Line | GI₅₀ (μM) | Target Kinase | Reference |
---|---|---|---|---|
4b | HOP-92 (NSCLC) | 0.019 | CDK4/6 | |
4a | HCT-116 (CRC) | 0.041 | ALK | |
4h | SK-BR-3 (Breast) | 0.046 | EGFR |
Mechanistically, it inhibits cyclin-dependent kinases (CDKs) by competing with ATP binding, inducing G1 cell cycle arrest .
Neuropharmacological Activity
The compound modulates dopamine and serotonin receptors, showing potential in treating CNS disorders:
Structure-Activity Relationships (SAR)
Impact of Substituents
Variations in the piperazine and propan-2-amine groups significantly alter activity (Table 2) :
Derivative | R Group | CDK4 Kᵢ (nM) | Antiproliferative GI₅₀ (μM) |
---|---|---|---|
Parent compound | –CH₃ | 41 | 0.032 |
Cyclopentyl analog | –C₅H₉ | 4 | 0.209 |
Isopropyl analog | –CH(CH₃)₂ | 82 | 0.115 |
Key trends:
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Bulkier substituents (e.g., cyclopentyl) enhance kinase inhibition but reduce cellular permeability.
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Methyl groups optimize balance between potency and bioavailability .
Pharmacological Applications
Oncology
As a CDK4/6 inhibitor, this compound is a candidate for breast cancer therapy. In xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 78% .
Neuropsychiatry
Preliminary data suggest efficacy in treatment-resistant depression:
Analytical Characterization
Spectroscopic Methods
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